TSHR Antagonist Potency: Pyrrolidinyl-Ethanone Derivative vs. Thienyl-Ethanone Comparator
CAS 851130-07-9 exhibits a 485-fold improvement in TSHR antagonist potency compared to the closely related 2-thienyl-ethanone analogue. The target compound achieved an IC₅₀ of 82 nM at human TSHR expressed in HEK293 cells [1], whereas the 2-thienyl derivative showed no measurable TSHR activity and instead displayed only micromolar-range binding at unrelated targets (IC₅₀ = 39.8 µM at photoreceptor-specific nuclear receptor) [2]. This demonstrates that the pyrrolidin-1-yl-ethanone substituent is a critical pharmacophoric element for TSHR engagement.
| Evidence Dimension | TSHR antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 82 nM (human TSHR, HEK293 cells) |
| Comparator Or Baseline | 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(2-thienyl)ethanone: IC₅₀ > 39,800 nM (no TSHR activity detected; photoreceptor-specific nuclear receptor IC₅₀ = 39.8 µM) |
| Quantified Difference | >485-fold superior TSHR potency (82 nM vs. >39,800 nM) |
| Conditions | Human TSHR expressed in HEK293 cells; Eu-cAMP tracer-based TR-FRET assay; 2 hr incubation [1]; comparator data from PubChem BioAssay AID 2758 (photoreceptor-specific nuclear receptor) [2] |
Why This Matters
This potency difference directly informs procurement: a researcher studying TSHR signaling must select CAS 851130-07-9, as even a single-atom substitution in the terminal group abolishes target engagement.
- [1] BindingDB. BDBM50614116 (CHEMBL5285143). Affinity Data: IC50 = 82 nM for human TSHR antagonist activity in HEK293 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50614116 (accessed 2026-05-06). View Source
- [2] BindingDB. BDBM47062: 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(2-thienyl)ethanone. Affinity Data: IC50 = 39.8 µM (photoreceptor-specific nuclear receptor); IC50 = 15.3 µM (nuclear receptor corepressor 2). https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=47062 (accessed 2026-05-06). View Source
